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Compound of Interest

Compound Name: 2-Bromo-2'-methoxyacetophenone

Cat. No.: B031171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the bromination of 2'-

methoxyacetophenone, a key reaction in the synthesis of various pharmaceutical intermediates

and fine chemicals. The protocols outlined below describe two primary mechanistic pathways:

α-bromination of the acetyl group and electrophilic aromatic substitution on the phenyl ring. The

choice of reaction conditions dictates the regioselectivity of the bromination.

Introduction
2'-Methoxyacetophenone is a versatile starting material in organic synthesis. Its structure,

featuring a methoxy-activated aromatic ring and a reactive acetyl group, allows for selective

functionalization at different positions. Bromination of this molecule can yield either α-bromo-2'-

methoxyacetophenone, a valuable precursor for the synthesis of various heterocyclic

compounds, or ring-brominated products, which are important building blocks in medicinal

chemistry. Understanding and controlling the bromination mechanism is therefore crucial for

achieving the desired synthetic outcomes.

Two principal mechanisms govern the bromination of 2'-methoxyacetophenone:

α-Bromination: This reaction occurs at the carbon atom adjacent to the carbonyl group (the

α-carbon). The mechanism proceeds through an acid-catalyzed enol or enolate intermediate.

The electron-withdrawing nature of the carbonyl group increases the acidity of the α-
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hydrogens, facilitating their removal and subsequent reaction with an electrophilic bromine

source.

Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a

hydrogen atom on the aromatic ring with a bromine atom. The methoxy group (-OCH₃) is a

strong activating group and an ortho, para-director due to its ability to donate electron

density to the ring through resonance.[1][2] The acetyl group (-COCH₃), conversely, is a

deactivating group and a meta-director. The interplay of these two substituents and the

reaction conditions determine the position of bromination on the aromatic ring.

Data Presentation
The following tables summarize the quantitative data for the starting material and the products

of the two bromination pathways.

Table 1: Physicochemical and Spectroscopic Data of 2'-Methoxyacetophenone (Starting

Material)

Property Value

Molecular Formula C₉H₁₀O₂

Molecular Weight 150.17 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 245-248 °C

¹H NMR (CDCl₃, 90 MHz), δ (ppm)

7.71 (d, 1H), 7.42 (t, 1H), 6.94 (t, 1H), 6.90 (d,

1H), 3.85 (s, 3H, -OCH₃), 2.58 (s, 3H, -COCH₃)

[3]

IR (condensed phase), ν (cm⁻¹)
3075, 2945, 2840 (C-H), 1675 (C=O), 1600,

1490 (C=C aromatic), 1246, 1023 (C-O)[3]

Table 2: Quantitative Data for the α-Bromination of 2'-Methoxyacetophenone
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Product 2-Bromo-2'-methoxyacetophenone

Molecular Formula C₉H₉BrO₂

Molecular Weight 229.07 g/mol

Appearance Solid

Melting Point 43-45 °C

Yield Up to 96%

¹H NMR

Not explicitly found, but expected to show a

singlet for the -COCH₂Br protons around 4.4

ppm.

¹³C NMR Not explicitly found.

IR (gas phase), ν (cm⁻¹) Available in the NIST Chemistry WebBook

Table 3: Quantitative Data for the Electrophilic Aromatic Bromination of 2'-

Methoxyacetophenone

Product 5-Bromo-2-methoxyacetophenone

Molecular Formula C₉H₉BrO₂

Molecular Weight 229.07 g/mol

Appearance Off-white to light yellow solid[4]

Melting Point 39 °C[4]

Yield
High yields reported for similar activated

systems.

¹H NMR

Not explicitly found, but would show

characteristic aromatic splitting patterns

reflecting the new substitution.

¹³C NMR Not explicitly found.

IR Not explicitly found.
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Experimental Protocols
Protocol 1: α-Bromination of 2'-Methoxyacetophenone
This protocol is adapted from a general procedure for the α-bromination of acetophenones

using copper(II) bromide.

Materials:

2'-Methoxyacetophenone

Copper(II) bromide (CuBr₂)

Ethyl acetate

Chloroform

Nitrogen gas

Round-bottomed flask with reflux condenser

Stirring apparatus

Heating mantle

Procedure:

In a two-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet,

add copper(II) bromide.

Add a mixture of ethyl acetate and chloroform as the solvent.

Begin stirring the mixture and heat to reflux under a nitrogen atmosphere.

Once at reflux, add 2'-methoxyacetophenone to the reaction mixture.

Continue to heat at reflux for the time specified in the original literature (typically several

hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.

Filter the mixture to remove the copper salts.

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-
2'-methoxyacetophenone.

Protocol 2: Electrophilic Aromatic Bromination of 2'-
Methoxyacetophenone
This protocol is a general method for the regioselective bromination of activated aromatic

compounds. Given that the methoxy group is a strong ortho, para-director and the acetyl group

is a meta-director, the major product is expected to be 5-bromo-2-methoxyacetophenone due

to steric hindrance at the ortho position.

Materials:

2'-Methoxyacetophenone

N-Bromosuccinimide (NBS)

Acetonitrile

Catalyst (e.g., a mild Lewis acid or a protic acid, to be determined based on optimization)

Round-bottomed flask

Stirring apparatus

Protection from light (e.g., aluminum foil)

Procedure:
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In a round-bottomed flask, dissolve 2'-methoxyacetophenone in acetonitrile.

Add the catalyst to the solution.

While stirring and protecting the reaction from light, add N-bromosuccinimide portion-wise.

Stir the reaction mixture at room temperature for an extended period (e.g., 12 hours),

monitoring the progress by TLC.

Once the starting material is consumed, quench the reaction by adding a saturated aqueous

solution of sodium thiosulfate.

Extract the product with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the resulting crude product by column chromatography on silica gel to isolate 5-

bromo-2-methoxyacetophenone.[4]

Mandatory Visualization

Reactants Mechanism

Product

2'-Methoxyacetophenone Enol Intermediate
 H⁺ catalyst 

Br₂

Nucleophilic Attack

2-Bromo-2'-methoxyacetophenone

HBr

Click to download full resolution via product page

Caption: Mechanism of α-bromination of 2'-methoxyacetophenone.
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Caption: Mechanism of electrophilic aromatic bromination of 2'-methoxyacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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